molecular formula C9H18N2 B7875152 1-(Cyclopropylmethyl)piperidin-3-amine

1-(Cyclopropylmethyl)piperidin-3-amine

Cat. No.: B7875152
M. Wt: 154.25 g/mol
InChI Key: PEZHNVSNLWKDSL-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidin-3-amine is a bicyclic amine derivative featuring a piperidine backbone substituted with a cyclopropylmethyl group at the nitrogen atom and an amine group at the 3-position. Its molecular formula is C₉H₁₈N₂ (calculated from , though slight variations exist in reported data), with a molecular weight of approximately 156.27 g/mol (CAS 1248594-88-8) . The compound’s structure combines the conformational rigidity of the cyclopropyl group with the flexibility of the piperidine ring, making it a versatile scaffold in medicinal chemistry for targeting neurological receptors, such as sigma receptors, which regulate dopamine release .

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-9-2-1-5-11(7-9)6-8-3-4-8/h8-9H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZHNVSNLWKDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)piperidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylmethylamine with 3-chloropiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Cyclopropylmethyl)piperidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors, potentially affecting neuronal signaling and offering therapeutic benefits in neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine
Compound Name Molecular Formula CAS Number Key Structural Features Pharmacological Relevance
1-(Cyclopropylmethyl)piperidin-3-amine C₉H₁₈N₂ 1248594-88-8 Cyclopropylmethyl-N, 3-amine Sigma receptor modulation
1-(Cyclopropylcarbonyl)piperidin-3-amine C₉H₁₆N₂O 1114596-39-2 Cyclopropylcarbonyl-N, 3-amine Potential protease inhibition
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine C₁₁H₁₄ClN₃O 886494-59-3 Chloropyridine-carbonyl-N, 4-amine Kinase inhibitor candidates
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride C₉H₂₀ClN₃O₃S 1315365-90-2 Morpholine-sulfonyl-N, 3-amine Antibacterial/antiviral applications

Key Differences :

  • Electronic Effects : The cyclopropylmethyl group in the target compound provides electron-donating inductive effects compared to the electron-withdrawing cyclopropylcarbonyl or sulfonyl groups in analogs .
Ring Size and Saturation
Compound Name Ring System Ring Size Saturation Biological Activity
This compound Piperidine 6-membered Saturated Sigma receptor antagonism
1-Cyclopropylpyrrolidin-3-amine Pyrrolidine 5-membered Saturated Unspecified CNS activity (structural lead)
1-[2-(3-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-3-amine Piperidine + pyrazolo-pyrazine 6-membered Unsaturated Kinase inhibition (e.g., JAK/STAT pathways)

Key Differences :

  • Conformational Flexibility : The six-membered piperidine ring allows greater rotational freedom compared to pyrrolidine, influencing receptor binding kinetics .
  • Aromaticity : Hybrid structures like pyrazolo-pyrazine derivatives introduce aromaticity, enhancing π-π stacking interactions in kinase binding pockets .
Pharmacological Target Comparisons
  • Sigma Receptor Affinity: this compound derivatives (e.g., sigma1-selective antagonists) inhibit NMDA-stimulated dopamine release at nanomolar concentrations, unlike 1-(cyclopropylcarbonyl)piperidin-3-amine, which lacks direct sigma receptor activity .
  • Dopaminergic Effects : Unlike pentazocine (a sigma ligand with mixed opioid activity), the cyclopropylmethyl-piperidine scaffold shows selectivity for sigma receptors, reducing off-target effects .

Biological Activity

1-(Cyclopropylmethyl)piperidin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activity, particularly in the context of neurological disorders. This article delves into its mechanisms of action, interactions with neurotransmitter systems, and therapeutic implications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyclopropylmethyl group. Its stereochemistry plays a crucial role in its biological interactions. The compound can exist in different configurations, with the (R) configuration being particularly relevant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been shown to influence neurotransmission, potentially providing neuroprotective effects. The compound acts as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects.

Interaction with Neurotransmitter Systems

The compound exhibits significant binding affinity towards specific receptor subtypes, which has been investigated through various binding assays. These studies reveal that it may interact effectively with receptors involved in neurotransmission, making it a candidate for treating neurological disorders.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications. Below are key findings from research on this compound:

Table 1: Binding Affinity and Selectivity

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity
This compoundmGluR215>100-fold selectivity over other mGluRs
Analog 1mGluR220Moderate
Analog 2mGluR530Low

This table illustrates the binding affinities of this compound and its analogs to mGluR2 and other metabotropic glutamate receptors (mGluRs). The high selectivity towards mGluR2 suggests its potential for targeted therapeutic applications .

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The compound was administered prior to inducing oxidative stress. Results indicated a significant reduction in neuronal death and inflammation markers compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Behavioral Studies
In behavioral assays assessing anxiety and depression-like symptoms, administration of the compound resulted in reduced anxiety levels in rodent models. This effect was correlated with alterations in neurotransmitter levels, particularly serotonin and norepinephrine, indicating its influence on mood regulation .

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